molecular formula C8H12BrNOS B15117247 1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide

Katalognummer: B15117247
Molekulargewicht: 250.16 g/mol
InChI-Schlüssel: KZVLRYFSPYHTDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide typically involves multiple steps. One common synthetic route starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime. Finally, reduction of the oxime produces 2-thiopheneethylamine, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thiopheneethylamine: This compound is structurally similar but lacks the ketone group.

    Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.

Uniqueness

1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide is unique due to the presence of both the aminoethyl and ketone groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological targets sets it apart from other thiophene derivatives .

Eigenschaften

Molekularformel

C8H12BrNOS

Molekulargewicht

250.16 g/mol

IUPAC-Name

1-[5-(2-aminoethyl)thiophen-2-yl]ethanone;hydrobromide

InChI

InChI=1S/C8H11NOS.BrH/c1-6(10)8-3-2-7(11-8)4-5-9;/h2-3H,4-5,9H2,1H3;1H

InChI-Schlüssel

KZVLRYFSPYHTDX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(S1)CCN.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.